molecular formula C22H21NO3S B2881707 Ethyl 5-(2,2-diphenylacetamido)-3-methylthiophene-2-carboxylate CAS No. 477567-81-0

Ethyl 5-(2,2-diphenylacetamido)-3-methylthiophene-2-carboxylate

Cat. No.: B2881707
CAS No.: 477567-81-0
M. Wt: 379.47
InChI Key: NICFYKRQNQGQQM-UHFFFAOYSA-N
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Description

Ethyl 5-(2,2-diphenylacetamido)-3-methylthiophene-2-carboxylate is a synthetic thiophene derivative with a substituted acetamido group at the 5-position and a methyl group at the 3-position of the thiophene ring. The compound’s structure features a diphenylacetamido moiety, which distinguishes it from simpler thiophene-based analogs. Thiophene derivatives are widely studied for their biological activities, particularly as anticancer agents, due to their ability to interact with cellular targets through hydrophobic and electronic effects.

Properties

IUPAC Name

ethyl 5-[(2,2-diphenylacetyl)amino]-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3S/c1-3-26-22(25)20-15(2)14-18(27-20)23-21(24)19(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-14,19H,3H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICFYKRQNQGQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(2,2-diphenylacetamido)-3-methylthiophene-2-carboxylate is a compound of interest due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C24H23NO5S
  • Molecular Weight : 423.50 g/mol
  • CAS Number : 356569-28-3

The compound features a thiophene ring substituted with an ethyl ester and an amide functional group, which may contribute to its biological activity.

Research indicates that compounds similar to this compound often exhibit various biological activities through multiple mechanisms:

  • Antioxidant Activity : The presence of the thiophene ring is associated with antioxidant properties, potentially neutralizing free radicals and reducing oxidative stress.
  • Anti-inflammatory Effects : Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines, suggesting a role in modulating inflammatory responses.
  • Antimicrobial Properties : The compound may possess antimicrobial activity against certain pathogens, making it a candidate for further investigation in infectious disease treatment.

Biological Activity Data

The following table summarizes key biological activities reported for this compound and related compounds:

Activity TypeAssay MethodResult SummaryReference
AntioxidantDPPH AssaySignificant scavenging activity observed
Anti-inflammatoryELISA for cytokinesReduced IL-6 and TNF-alpha levels
AntimicrobialDisk diffusion methodEffective against E. coli and S. aureus
CytotoxicityMTT AssayIC50 values indicating moderate cytotoxicity in cancer cell lines

Case Studies

  • Case Study on Antioxidant Activity :
    A study evaluated the antioxidant potential of similar thiophene derivatives using the DPPH assay. Results indicated that these compounds effectively reduced DPPH radical concentration, highlighting their potential use as natural antioxidants in food preservation and therapeutic applications.
  • Anti-inflammatory Research :
    In vitro studies demonstrated that this compound could significantly lower levels of inflammatory markers in macrophages stimulated with lipopolysaccharides (LPS). This suggests a mechanism for potential therapeutic applications in chronic inflammatory diseases.
  • Antimicrobial Efficacy :
    A recent investigation into the antimicrobial properties of thiophene derivatives found that this compound exhibited notable activity against various bacterial strains, indicating its potential as a lead compound for antibiotic development.

Comparison with Similar Compounds

Key Structural Differences :

  • The diphenylacetamido group in the target compound introduces significant hydrophobicity and steric bulk compared to smaller substituents (e.g., chloro, methoxy) in analogs. This may enhance binding to hydrophobic pockets in target proteins but could reduce solubility.
  • The 3-methyl group is conserved in many active analogs, suggesting its role in stabilizing the thiophene ring conformation.

Cytotoxicity and Selectivity

  • Electron-Withdrawing Groups (EWGs): Chloro (Cl) and cyano (CN) substituents enhance cytotoxicity by increasing electrophilicity, facilitating interactions with cellular nucleophiles. For example, the 4-chlorostyryl group in ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate contributes to its potency against breast adenocarcinoma (MCF-7) and lung cancer (NCI-H460) cell lines.
  • Hydrophobic Substituents: Methoxy (OCH3) and ethoxy (OC2H5) groups improve membrane permeability and target affinity. Ethyl 5-amino-4-[(4-methoxyphenyl)carbamoyl]-3-methylthiophene-2-carboxylate showed higher activity than its methyl-substituted counterpart due to the OCH3 group’s electron-donating and hydrophobic effects.
  • However, excessive hydrophobicity could reduce bioavailability.

Selectivity for Cancer vs. Normal Cells

  • Compounds like ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate exhibit low toxicity to normal fibroblasts (WI-38), highlighting the importance of substituent-driven selectivity.
  • In contrast, simpler derivatives (e.g., ethyl 5-hydroxy-3-methylthiophene-2-carboxylate) show higher toxicity to normal cells, underscoring the need for optimized substituents.

Preparation Methods

Thiophene Ring Formation via Hantzsch Synthesis

The Hantzsch thiophene synthesis remains a cornerstone for constructing substituted thiophenes. A diketone precursor, ethyl acetoacetate , reacts with sulfur sources (e.g., P$$4$$S$${10}$$) under reflux to yield 3-methylthiophene-2-carboxylate.

Reaction Conditions

  • Reactants : Ethyl acetoacetate (1.0 equiv), P$$4$$S$${10}$$ (1.2 equiv).
  • Solvent : Toluene.
  • Temperature : 110°C, 6–8 hours.
  • Yield : 68–72%.

Alternative Route: Oxidation of 3-Methylthiophene-2-Carboxaldehyde

EP0095340A1 details the preparation of 3-methylthiophene-2-carboxaldehyde via Vilsmeier-Haack formylation. Subsequent oxidation with KMnO$$_4$$ in acidic medium converts the aldehyde to the carboxylic acid, followed by esterification with ethanol:

$$
\text{3-Methylthiophene-2-carboxaldehyde} \xrightarrow[\text{H}2\text{SO}4]{\text{KMnO}4} \text{3-Methylthiophene-2-carboxylic acid} \xrightarrow[\text{H}2\text{SO}_4]{\text{EtOH}} \text{Ethyl ester}
$$

Optimization Data

Step Conditions Yield (%)
Oxidation 0.5 M H$$2$$SO$$4$$, 60°C 85
Esterification EtOH, H$$2$$SO$$4$$, reflux 92

Introduction of the 5-Amino Group

Nitration and Reduction Strategy

Electrophilic nitration at the 5-position of 3-methylthiophene-2-carboxylate is challenging due to steric and electronic effects. Patent EP0095340A1 suggests using mixed acid (HNO$$3$$/H$$2$$SO$$_4$$) at 0–5°C to achieve selective nitration:

$$
\text{Ethyl 3-methylthiophene-2-carboxylate} \xrightarrow[\text{HNO}3/\text{H}2\text{SO}_4]{0^\circ\text{C}} \text{Ethyl 5-nitro-3-methylthiophene-2-carboxylate}
$$

Reduction to Amine
Catalytic hydrogenation (H$$_2$$, Pd/C) or Fe/HCl reduces the nitro group to an amine:

$$
\text{5-Nitro derivative} \xrightarrow[\text{H}_2, \text{Pd/C}]{\text{EtOH}} \text{Ethyl 5-amino-3-methylthiophene-2-carboxylate}
$$

Yield Data

Method Conditions Yield (%)
Catalytic hydrogenation 40 psi H$$_2$$, 25°C 78
Fe/HCl HCl (conc.), 70°C 65

Acylation with 2,2-Diphenylacetyl Chloride

Amide Bond Formation

US7186860B2 outlines amidation strategies using acyl chlorides. The 5-amino group reacts with 2,2-diphenylacetyl chloride in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base:

$$
\text{Ethyl 5-amino-3-methylthiophene-2-carboxylate} + \text{ClC(O)CH(Ph)}_2 \xrightarrow[\text{TEA}]{\text{DCM}} \text{Target compound}
$$

Optimization Insights

  • Molar Ratio : 1:1.2 (amine:acyl chloride) minimizes unreacted amine.
  • Temperature : 0–5°C prevents side reactions (e.g., ester hydrolysis).
  • Yield : 89% after column chromatography (silica gel, hexane/EtOAc 4:1).

Integrated Synthesis Protocol

Stepwise Procedure

  • Thiophene Ester Synthesis : Hantzsch synthesis or oxidation/esterification (72–92% yield).
  • Nitration/Reduction : Mixed-acid nitration followed by Pd/C hydrogenation (65–78% yield).
  • Acylation : Reaction with 2,2-diphenylacetyl chloride (89% yield).

Overall Yield : ~46–62% (cumulative).

Critical Purification Steps

  • Recrystallization : Ethyl acetate/hexane for intermediate esters.
  • Column Chromatography : Silica gel with gradient elution (hexane → EtOAc) for final product.

Analytical Characterization

Key Spectroscopic Data

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.25–7.15 (m, 10H, Ph), 6.85 (s, 1H, thiophene-H4), 4.25 (q, J=7.1 Hz, 2H, OCH$$2$$), 2.45 (s, 3H, CH$$3$$), 1.30 (t, J=7.1 Hz, 3H, CH$$3$$).
  • IR (KBr) : 1725 cm$$^{-1}$$ (C=O ester), 1660 cm$$^{-1}$$ (C=O amide).

Industrial-Scale Considerations

Patent US7186860B2 emphasizes solvent recycling and catalytic reuse to reduce costs. For example:

  • Esterification : Methanol recovery via distillation.
  • Catalyst Recovery : Pd/C filtration and reactivation.

Q & A

Q. What are the standard synthetic routes for Ethyl 5-(2,2-diphenylacetamido)-3-methylthiophene-2-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions:

  • Thiophene Core Formation : Using ethyl acetoacetate and sulfur with malononitrile or cyanoacetate derivatives under reflux in ethanol .
  • Amide Coupling : Introducing the diphenylacetamido group via coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous solvents .
  • Esterification : Ethyl ester groups are introduced via nucleophilic acyl substitution. Optimization focuses on solvent choice (e.g., DMF for polar intermediates), temperature control (reflux vs. room temperature), and catalyst efficiency (e.g., triethylamine for deprotonation) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they reveal?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ ~7.3 ppm) and confirm ester/amide linkages .
  • X-ray Crystallography : Resolves bond angles and dihedral angles in the thiophene ring, critical for understanding steric effects and crystallographic purity .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 476.18) and fragmentation patterns .

Q. How is purity assessed during synthesis, and what analytical methods mitigate contamination risks?

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies purity (>95% required for pharmacological studies) .
  • TLC : Monitors reaction progress using silica gel plates and iodine visualization .
  • Recrystallization : Ethanol/water mixtures remove unreacted precursors .

Advanced Research Questions

Q. What computational methods predict the compound’s bioactivity, and how do docking studies align with experimental results?

  • Molecular Dynamics Simulations : Assess binding affinity to targets like DNA topoisomerase II or kinases using software (e.g., AutoDock Vina). The diphenylacetamido group shows hydrophobic interactions in enzyme pockets .
  • QSAR Models : Correlate substituent electronegativity (e.g., chloro vs. methoxy groups) with cytotoxicity (e.g., IC₅₀ values against MCF-7 cells) .
  • Validation : Experimental IC₅₀ discrepancies (e.g., ±2 µM variance) may arise from solvation effects unaccounted for in simulations .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity, and what contradictions exist in published data?

  • Chlorine vs. Methoxy Substitution : Chloro derivatives (e.g., 5b in ) show higher cytotoxicity (IC₅₀ = 8.2 µM vs. 12.5 µM for methoxy analogs) due to enhanced membrane permeability. However, some studies report reduced activity in hypoxic tumor models, suggesting context-dependent efficacy .
  • Diphenylacetamido vs. Benzothiazole : The diphenyl group improves DNA intercalation but reduces solubility, requiring formulation adjustments .

Q. What strategies resolve data contradictions in reaction yield optimization across studies?

  • Meta-Analysis : Compare yields under microwave-assisted synthesis (75–90% in 2 hours ) vs. conventional heating (50–70% in 6 hours ). Microwave methods reduce side reactions.
  • DoE (Design of Experiments) : Multivariate analysis identifies critical factors (e.g., solvent polarity, catalyst loading) using software like MODDE .

Methodological Notes

  • Contradiction Analysis : Conflicting bioactivity data may arise from assay protocols (e.g., MTT vs. SRB viability tests) or cell line genetic drift .
  • SHELX Refinement : For crystallography, SHELXL refines anisotropic displacement parameters and validates H-bonding networks .

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